N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
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Overview
Description
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[4.1.0]heptenes, which are known for their strained ring systems and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au) . The reaction conditions include:
Catalysts: Pt(II) or Au(I)
Solvents: Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃)
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: NaOCH₃ in methanol
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,3E,6S)-4,7,7-Trimethyl-5-nitrobicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
- (1R,3R,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
N-[(1R,6S)-4,7,7-Trimethylbicyclo[410]hept-4-en-3-ylidene]hydroxylamine is unique due to its specific stereochemistry and the presence of the hydroxylamine functional group
Properties
CAS No. |
6617-36-3 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-[(1R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-6-4-7-8(10(7,2)3)5-9(6)11-12/h4,7-8,12H,5H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
CVDOTKRHZGLHNK-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C2(C)C)CC1=NO |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1=NO |
Origin of Product |
United States |
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